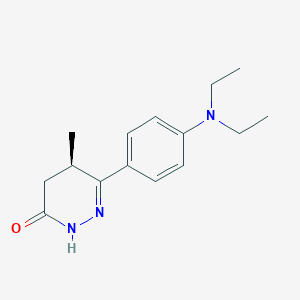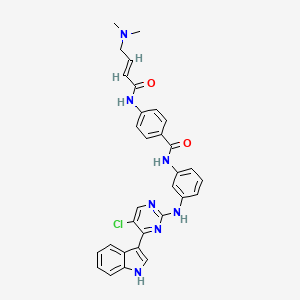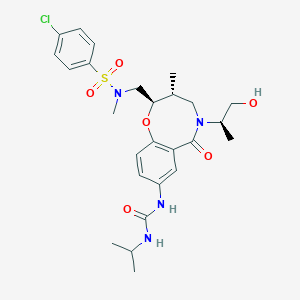
Dnmdp-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dnmdp-2 involves multiple steps, starting with the preparation of the core pyridazinone structure. The key steps include:
Nitration: Introduction of a nitro group to the phenyl ring.
Alkylation: Addition of an ethyl group to the nitrogen atom.
Cyclization: Formation of the pyridazinone ring.
The reaction conditions typically involve the use of strong acids for nitration, alkyl halides for alkylation, and cyclization under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Dnmdp-2 undergoes several types of chemical reactions, including:
Oxidation: Conversion of the nitro group to a nitroso group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the diethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate.
Reduction: Commonly uses reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Often employs nucleophiles like sodium azide under basic conditions.
Major Products
Aplicaciones Científicas De Investigación
Dnmdp-2 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a model compound for studying complex formation and molecular interactions.
Biology: Investigated for its role in inducing apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical probes.
Mecanismo De Acción
Dnmdp-2 exerts its effects by binding to PDE3A, which in turn recruits and stabilizes SLFN12. This complex formation leads to an increase in SLFN12 RNase activity, ultimately resulting in apoptosis of cancer cells. The molecular targets involved include the active site of PDE3A and the C-terminal alpha helix of SLFN12 .
Comparación Con Compuestos Similares
Similar Compounds
Anagrelide: Another PDE3A inhibitor used clinically for treating thrombocytosis.
Nauclefine: A natural product that also induces apoptosis via the PDE3A-SLFN12 pathway.
17-β-estradiol: A hormone that can form similar complexes with PDE3A and SLFN12.
Uniqueness
Dnmdp-2 is unique in its high selectivity and potency in inducing apoptosis in cancer cells expressing elevated levels of PDE3A and SLFN12. This specificity makes it a promising candidate for targeted cancer therapies .
Propiedades
Fórmula molecular |
C15H21N3O |
|---|---|
Peso molecular |
259.35 g/mol |
Nombre IUPAC |
(4R)-3-[4-(diethylamino)phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C15H21N3O/c1-4-18(5-2)13-8-6-12(7-9-13)15-11(3)10-14(19)16-17-15/h6-9,11H,4-5,10H2,1-3H3,(H,16,19)/t11-/m1/s1 |
Clave InChI |
KQXRMGFFTUWZBC-LLVKDONJSA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)C2=NNC(=O)C[C@H]2C |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C2=NNC(=O)CC2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one](/img/structure/B10754469.png)

![(3S,4R,5R)-2-[[3-[[[(S)-cyclohexyl(phenyl)methyl]-[2-(dimethylamino)ethyl]amino]methyl]phenyl]methyl]-4-[(1S)-1-hydroxyethyl]-5-(hydroxymethyl)-N-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-1,2-oxazolidine-3-carboxamide;(3S,4R,5R)-2-[[3-[[[(R)-cyclohexyl(phenyl)methyl]-[2-(dimethylamino)ethyl]amino]methyl]phenyl]methyl]-4-[(1S)-1-hydroxyethyl]-5-(hydroxymethyl)-N-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-1,2-oxazolidine-3-carboxamide](/img/structure/B10754482.png)
![3-[4-(diethylamino)phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B10754485.png)
![1-[(E)-3-[4-[2-[2-[2,6-dimethoxy-4-[(E)-3-oxo-3-(6-oxo-2,3-dihydropyridin-1-yl)prop-1-enyl]phenoxy]ethyl-methylamino]ethoxy]-3,5-dimethoxyphenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one](/img/structure/B10754493.png)

![2-[[3-[[[cyclohexyl(phenyl)methyl]-[2-(dimethylamino)ethyl]amino]methyl]phenyl]methyl]-4-(1-hydroxyethyl)-5-(hydroxymethyl)-N-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)-1,2-oxazolidine-3-carboxamide](/img/structure/B10754500.png)
![(2R)-2-amino-2-cyclohexyl-N-[2-(1-methyl-1H-pyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,11-pentaen-6-yl]acetamide hydrochloride](/img/structure/B10754502.png)
![13,22-Dimethoxy-11,14,16-trimethyl-10,15-dioxo-3,23-dioxa-11,16-diazatricyclo[17.3.1.04,9]tricosa-4,6,8-triene-5-carbonitrile](/img/structure/B10754511.png)

![dimethyl 2-[3-[6'-[2-(2-hydroxyethoxy)phenyl]-1',2-dioxo-3',4'-diphenyl-8'-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-5-yl]prop-2-ynyl]propanedioate](/img/structure/B10754529.png)
![(E)-but-2-enedioic acid;2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine](/img/structure/B10754537.png)
![ethyl (Z)-3-[5-(3-chlorophenyl)tetrazol-2-yl]prop-2-enoate](/img/structure/B10754559.png)

